4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine
CAS No.:
Cat. No.: VC15847722
Molecular Formula: C28H18Br2N2
Molecular Weight: 542.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H18Br2N2 |
|---|---|
| Molecular Weight | 542.3 g/mol |
| IUPAC Name | 4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |
| Standard InChI | InChI=1S/C28H18Br2N2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H |
| Standard InChI Key | UHCYUVNJVPRFGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine has the molecular formula C28H18Br2N2 and a molecular weight of 542.3 g/mol . The compound’s systematic IUPAC name, 4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine, reflects its substitution pattern, with bromine atoms at the 3- and 5-positions of one phenyl ring and biphenyl moieties at the 4- and 6-positions of the pyrimidine core.
Structural Features
The molecule’s structure is defined by a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at three positions:
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Position 2: A phenyl group (C6H5).
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Position 4: A [1,1'-biphenyl]-4-yl group (C6H5-C6H4).
The SMILES notation (C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br) and InChIKey (UHCYUVNJVPRFGF-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration.
Synthesis and Production
Synthetic Routes
The synthesis of 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling strategies. A representative pathway includes:
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Preparation of 3,5-Dibromophenylboronic Acid:
Bromination of phenylboronic acid using Br2 in dichloromethane yields the dibrominated precursor. -
Suzuki-Miyaura Coupling:
Reaction of 4-chloro-2-phenyl-6-(4-biphenyl)pyrimidine with 3,5-dibromophenylboronic acid in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) facilitates aryl-aryl bond formation. -
Purification:
Column chromatography or recrystallization isolates the target compound, with yields typically ranging from 45% to 65%.
Industrial Production Considerations
Scalable synthesis requires optimization of:
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Catalyst Loading: Reducing Pd catalyst concentrations to <1 mol% lowers costs.
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Solvent Systems: Switching from THF to toluene improves reaction efficiency.
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Continuous Flow Reactors: Enhancing throughput and reproducibility compared to batch processes.
Physical and Chemical Properties
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 542.3 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Insoluble in water; soluble in DCM, DMF | |
| Stability | Stable under inert atmosphere |
The compound’s low aqueous solubility and high lipophilicity (logP ≈ 6.2) suggest utility in hydrophobic environments, such as lipid bilayer interactions or organic semiconductor applications .
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